molecular formula C21H17N3O2 B2965425 N-(2-cyanophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946247-30-9

N-(2-cyanophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2965425
CAS No.: 946247-30-9
M. Wt: 343.386
InChI Key: WSGDKTMUINBANU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyanophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a pyridinecarboxamide derivative characterized by a 2-oxo-1,2-dihydropyridine core substituted with a benzyl group at the 1-position (3-methylphenylmethyl) and a carboxamide group at the 3-position (linked to a 2-cyanophenyl ring). The presence of the cyanophenyl group may enhance binding affinity through polar interactions, while the 3-methylbenzyl substituent could influence lipophilicity and metabolic stability .

Properties

IUPAC Name

N-(2-cyanophenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c1-15-6-4-7-16(12-15)14-24-11-5-9-18(21(24)26)20(25)23-19-10-3-2-8-17(19)13-22/h2-12H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGDKTMUINBANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-cyanobenzaldehyde with 3-methylbenzylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization and subsequent functional group modifications to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-cyanophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or interference with cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, enabling comparisons of substituent effects on physicochemical properties, reactivity, and biological activity. Below is a detailed analysis:

N-(2,4-Dimethoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide ()

  • Structural Differences: The benzyl group at the 1-position contains a trifluoromethyl substituent (electron-withdrawing) instead of a methyl group (electron-donating). The carboxamide is linked to a 2,4-dimethoxyphenyl group (electron-rich due to methoxy groups) rather than a 2-cyanophenyl group.
  • Implications: The trifluoromethyl group increases electronegativity and metabolic resistance compared to the methyl group in the target compound . The dimethoxyphenyl substituent may enhance solubility but reduce membrane permeability compared to the cyanophenyl group .

2-Oxo-N-(3-pyridinyl)-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide ()

  • Structural Differences: The benzyl group at the 1-position has a para-trifluoromethyl substituent. The carboxamide is attached to a pyridinyl ring (basic nitrogen) instead of a cyanophenyl group.
  • The para-trifluoromethylbenzyl substituent could enhance steric hindrance compared to the meta-methylbenzyl group in the target compound .

N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()

  • Structural Differences :
    • Lacks the benzyl substitution at the 1-position.
    • The carboxamide is linked to a 3-bromo-2-methylphenyl group (halogenated and methylated).
  • The bromine atom may improve halogen bonding interactions in biological targets but could also increase molecular weight and lipophilicity .

N-(4'-Chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()

  • Structural Differences: Features a biphenyl group at the carboxamide position instead of a cyanophenyl ring. Includes a chlorine atom on the distal phenyl ring.
  • Chlorine substitution may improve metabolic stability but could introduce toxicity concerns .

Comparative Data Table

Compound Name 1-Position Substituent 3-Position Substituent Key Functional Groups Potential Advantages
Target Compound 3-Methylphenylmethyl 2-Cyanophenyl Cyano, Methyl Balanced lipophilicity, polar interactions
N-(2,4-Dimethoxyphenyl)-... () 3-Trifluoromethylbenzyl 2,4-Dimethoxyphenyl Trifluoromethyl, Methoxy Enhanced solubility, metabolic resistance
2-Oxo-N-(3-pyridinyl)-... () 4-Trifluoromethylbenzyl 3-Pyridinyl Trifluoromethyl, Pyridine Hydrogen bonding, target selectivity
N-(3-Bromo-2-methylphenyl)-... () None 3-Bromo-2-methylphenyl Bromine, Methyl Halogen bonding, reduced steric hindrance
N-(4'-Chlorobiphenyl-2-yl)-... () None 4'-Chlorobiphenyl-2-yl Chlorine, Biphenyl Extended π-system, improved enzyme binding

Research Findings and Implications

  • Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl, cyano) improve metabolic stability but may reduce solubility .
  • Biological Activity: Pyridinyl and cyanophenyl substituents are associated with kinase inhibition, while halogenated analogs (e.g., bromine, chlorine) may target enzymes requiring halogen bonding .
  • Synthetic Considerations :
    • The target compound’s synthesis likely parallels methods for analogs, such as coupling 2-chloronicotinic acid with substituted anilines (see for methodology) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.